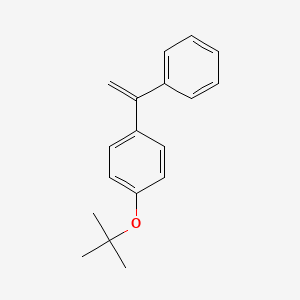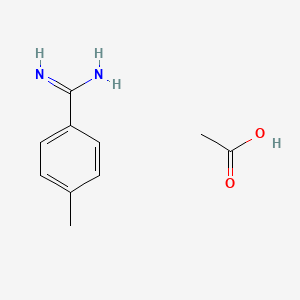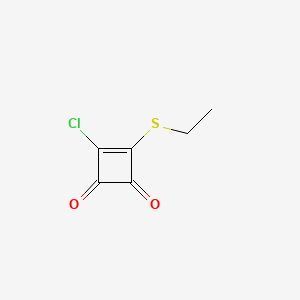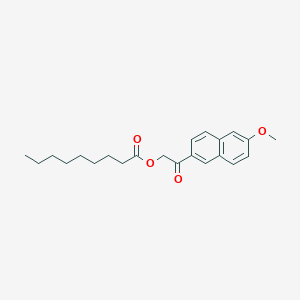
N,N-dibutylbutan-1-amine;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutylbutan-1-amine;hydrate is an organic compound belonging to the class of amines. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various industrial applications, including as a solvent, catalyst, and intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dibutylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of butylamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N,N-dibutylbutan-1-amine .
Industrial Production Methods
In industrial settings, N,N-dibutylbutan-1-amine is produced by passing butanol, ammonia, and hydrogen into a reaction tower filled with a copper-nickel acidic clay catalyst at approximately 200°C. The reaction gas is then condensed to obtain a mixture containing monobutylamine, dibutylamine, and tributylamine, which are separated by rectification .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: N,N-dibutylbutan-1-amine can participate in nucleophilic substitution reactions, forming different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-dibutylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: N,N-dibutylbutan-1-amine is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of emulsifiers, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of N,N-dibutylbutan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylamine: Similar in structure but with three butyl groups attached to the nitrogen atom.
Dibutylamine: Contains two butyl groups attached to the nitrogen atom.
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom
Uniqueness
N,N-dibutylbutan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of two butyl groups provides distinct chemical properties compared to other similar amines .
Propriétés
Numéro CAS |
137024-33-0 |
|---|---|
Formule moléculaire |
C12H29NO |
Poids moléculaire |
203.36 g/mol |
Nom IUPAC |
N,N-dibutylbutan-1-amine;hydrate |
InChI |
InChI=1S/C12H27N.H2O/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H2 |
Clé InChI |
NVTNQIBQPLGHGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
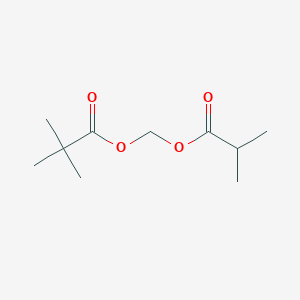


![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
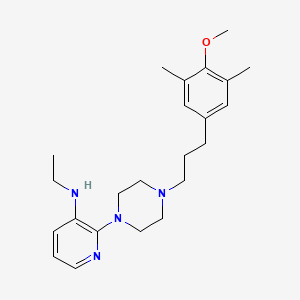
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

